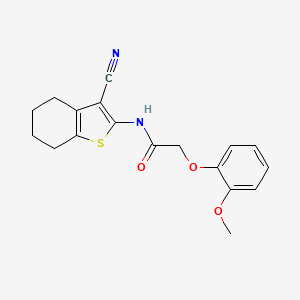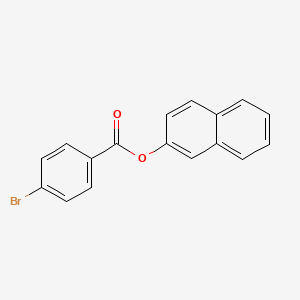
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for the treatment of autoimmune diseases.
Mechanism of Action
BMS-986142 is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathway of several cytokines involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, BMS-986142 can effectively modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in various preclinical models. It has also been shown to improve the clinical symptoms of autoimmune diseases, such as skin lesions in psoriasis and joint inflammation in rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986142 is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, BMS-986142 has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of BMS-986142 is its potential for drug-drug interactions, which may limit its use in combination therapy.
Future Directions
There are several potential future directions for the research and development of BMS-986142. One possible direction is to explore its efficacy in combination therapy with other immunomodulatory agents. Another direction is to investigate its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to assess the safety and efficacy of BMS-986142 in clinical trials.
Synthesis Methods
The synthesis of BMS-986142 involves a series of chemical reactions, starting with the reaction between tert-butyl 4-methoxybenzenesulfonate and morpholine. This intermediate product is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BMS-986142.
Scientific Research Applications
BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In preclinical studies, BMS-986142 has shown significant efficacy in reducing inflammation and improving disease symptoms.
properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)17-24(20,21)12-5-6-14(22-4)13(11-12)15(19)18-7-9-23-10-8-18/h5-6,11,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDSOPGKXCJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)

![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)

